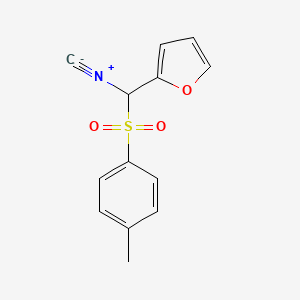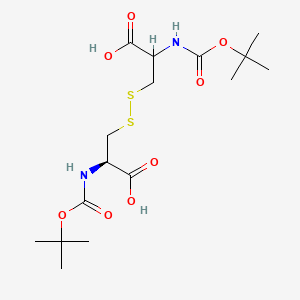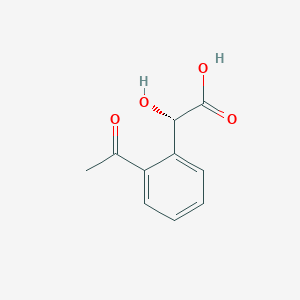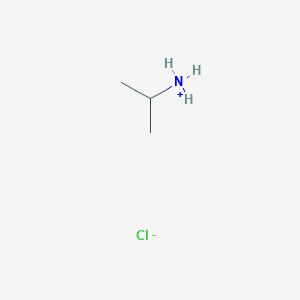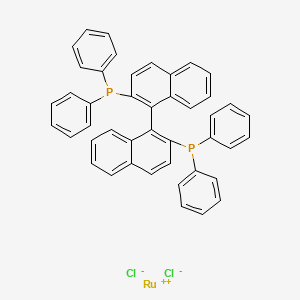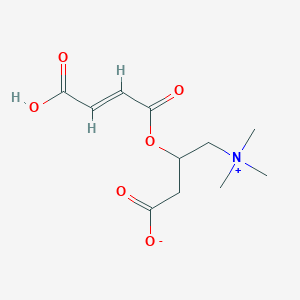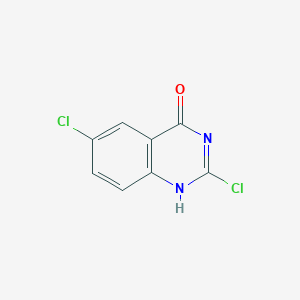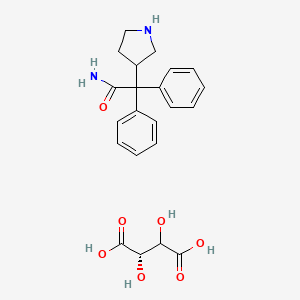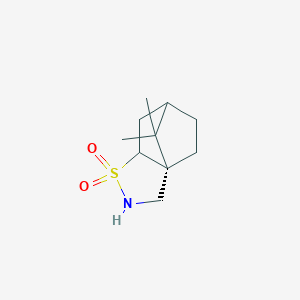
(1R)-(+)-2,10,Camphorsultam
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-(+)-2,10,Camphorsultam is a chiral auxiliary derived from camphor. It is widely used in asymmetric synthesis due to its ability to induce chirality in various chemical reactions. The compound is known for its high enantiomeric purity and stability, making it a valuable tool in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-(+)-2,10,Camphorsultam typically involves the reaction of camphor with sulfamide. The process begins with the oxidation of camphor to camphorquinone, followed by the reaction with sulfamide to form the sultam. The reaction conditions often include the use of solvents like ethanol and pyridine, and reagents such as hydroxylamine hydrochloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
(1R)-(+)-2,10,Camphorsultam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form camphorquinone.
Reduction: Reduction reactions can convert it back to camphor.
Substitution: It can participate in nucleophilic substitution reactions, where the sultam group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include camphorquinone, reduced camphor derivatives, and substituted camphor compounds.
科学的研究の応用
(1R)-(+)-2,10,Camphorsultam has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs with specific chiral properties.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (1R)-(+)-2,10,Camphorsultam involves its ability to induce chirality in chemical reactions. The compound interacts with substrates through its chiral center, influencing the stereochemistry of the reaction products. This is achieved through the formation of diastereomeric intermediates, which are then selectively converted to the desired enantiomers .
類似化合物との比較
Similar Compounds
(1R)-(+)-Camphor: A precursor to (1R)-(+)-2,10,Camphorsultam, used in similar applications.
(1R,2S)-(+)-10,2-Camphorsultam: Another chiral auxiliary with similar properties but different stereochemistry.
(1R,4S)-(-)-Camphorquinone: Used in asymmetric synthesis and as a photoinitiator in polymer chemistry.
Uniqueness
This compound is unique due to its high enantiomeric purity and stability, making it a preferred choice in asymmetric synthesis. Its ability to induce chirality with high selectivity sets it apart from other similar compounds.
特性
IUPAC Name |
(1R)-10,10-dimethyl-4λ6-thia-3-azatricyclo[5.2.1.01,5]decane 4,4-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-11-14(12,13)8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7?,8?,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJNBFBNHBGLRO-SFVIPPHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CNS(=O)(=O)C3C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CC[C@]13CNS(=O)(=O)C3C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-4-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B7854057.png)
![[4-Chloro-2-(2,2,2-trifluoro-1,1-dihydroxyethyl)phenyl]azanium;chloride](/img/structure/B7854061.png)
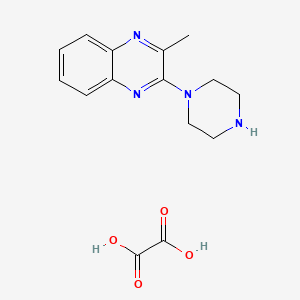
![2-[4-(N-methylpyridine-3-amido)phenyl]acetic acid hydrochloride](/img/structure/B7854081.png)
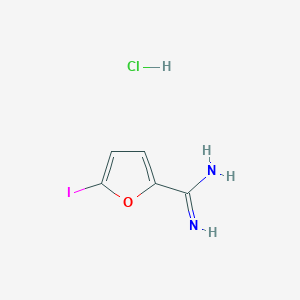
![7-Chloro-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine](/img/structure/B7854090.png)
